molecular formula C10H15NO5 B558450 (R)-Boc-5-oxopyrrolidine-2-carboxylic acid CAS No. 160347-90-0

(R)-Boc-5-oxopyrrolidine-2-carboxylic acid

Cat. No. B558450
M. Wt: 229,23 g/mole
InChI Key: MJLQPFJGZTYCMH-ZCFIWIBFSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(R)-Boc-5-Oxopyrrolidine-2-carboxylic acid, also known as (R)-Boc-Pyrrolidine-2-carboxylic acid, is an organic compound with a molecular formula of C7H11NO3. It is a chiral molecule that can exist in two enantiomeric forms, (R)-Boc-Pyrrolidine-2-carboxylic acid and (S)-Boc-Pyrrolidine-2-carboxylic acid. (R)-Boc-Pyrrolidine-2-carboxylic acid is a colorless solid that is insoluble in water, but is soluble in organic solvents. It is used in a variety of applications, including pharmaceuticals, biochemistry, and organic synthesis.

Scientific Research Applications

    Pharmaceutical Intermediates and Anesthetic Agents

    • BOC-D-PYR-OH is used as a pharmaceutical intermediate . Pharmaceutical intermediates are compounds that are used in the production of active pharmaceutical ingredients. They play a crucial role in the development and production of a wide range of drugs.
    • It’s also used as an anesthetic agent . Anesthetic agents are substances that cause a loss of sensation. They are used during surgical procedures to prevent pain and discomfort.

    Biochemical Reagent

    • BOC-D-PYR-OH is a biochemical reagent that can be used as a biological material or organic compound for life science related research .

    Structural Modification of Natural Products

    • Amino acids like BOC-D-PYR-OH are used in the structural modification of natural products . The introduction of amino acids into natural products is expected to improve the performance of these products and minimize their adverse effects .

    Antibacterial Activities

    • Some derivatives of N-tert-butoxycarbonyl, a group that BOC-D-PYR-OH belongs to, have shown better antibacterial activities against certain bacterial strains .

    Deprotection Process in Organic Synthesis

    • BOC-D-PYR-OH can be involved in the deprotection process in organic synthesis . Deprotection is a chemical reaction that removes a protective group from a molecule. The BOC group is often used in organic synthesis to protect amines and other functional groups.

    Production of Bioplastics

    • Polylactic acid, a type of bioplastic, can be produced from lactic acid, which is structurally similar to BOC-D-PYR-OH . Bioplastics are an alternative to fossil fuel-derived plastics because they are carbon neutral and often biodegradable .

    Pharmaceutical Intermediates and Anesthetic Agents

    • BOC-D-PYR-OH is used as a pharmaceutical intermediate . Pharmaceutical intermediates are compounds that are used in the production of active pharmaceutical ingredients. They play a crucial role in the development and production of a wide range of drugs.
    • It’s also used as an anesthetic agent . Anesthetic agents are substances that cause a loss of sensation. They are used during surgical procedures to prevent pain and discomfort.

    Biochemical Reagent

    • BOC-D-PYR-OH is a biochemical reagent that can be used as a biological material or organic compound for life science related research .

    Structural Modification of Natural Products

    • Amino acids like BOC-D-PYR-OH are used in the structural modification of natural products . The introduction of amino acids into natural products is expected to improve the performance of these products and minimize their adverse effects .

    Antibacterial Activities

    • Some derivatives of N-tert-butoxycarbonyl, a group that BOC-D-PYR-OH belongs to, have shown better antibacterial activities against certain bacterial strains .

    Deprotection Process in Organic Synthesis

    • BOC-D-PYR-OH can be involved in the deprotection process in organic synthesis . Deprotection is a chemical reaction that removes a protective group from a molecule. The BOC group is often used in organic synthesis to protect amines and other functional groups.

    Production of Bioplastics

    • Polylactic acid, a type of bioplastic, can be produced from lactic acid, which is structurally similar to BOC-D-PYR-OH . Bioplastics are an alternative to fossil fuel-derived plastics because they are carbon neutral and often biodegradable .

properties

IUPAC Name

(2R)-1-[(2-methylpropan-2-yl)oxycarbonyl]-5-oxopyrrolidine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15NO5/c1-10(2,3)16-9(15)11-6(8(13)14)4-5-7(11)12/h6H,4-5H2,1-3H3,(H,13,14)/t6-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MJLQPFJGZTYCMH-ZCFIWIBFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1C(CCC1=O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1[C@H](CCC1=O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70595352
Record name 1-(tert-Butoxycarbonyl)-5-oxo-D-proline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70595352
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

229.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(R)-Boc-5-oxopyrrolidine-2-carboxylic acid

CAS RN

160347-90-0
Record name 1-(tert-Butoxycarbonyl)-5-oxo-D-proline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70595352
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (R)-Boc-5-oxopyrrolidine-2-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.